molecular formula C17H20N4O2S B5820950 4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide

4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B5820950
M. Wt: 344.4 g/mol
InChI Key: RCYJJPRKOGBGPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide, also known as ACTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ACTB is a member of the thiadiazole family, which is known for its diverse biological activities. In

Mechanism of Action

The exact mechanism of action of 4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide is not fully understood. However, it has been suggested that 4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide exerts its biological activities by modulating various signaling pathways. For example, in cancer research, 4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. In addition, 4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide has been reported to have various biochemical and physiological effects. In cancer research, 4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In addition, 4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide has been found to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth. Furthermore, 4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide has been reported to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Moreover, 4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide has been found to have antiviral activity by inhibiting viral replication.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide in lab experiments is its diverse biological activities, which make it a potential candidate for various therapeutic applications. Moreover, 4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to be relatively safe with low toxicity in animal studies. However, one of the limitations of using 4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide in lab experiments is its poor solubility in water, which may affect its bioavailability and efficacy. Therefore, appropriate solvents and delivery systems need to be developed to overcome this limitation.

Future Directions

There are several future directions for research on 4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide. Firstly, more studies are needed to elucidate the exact mechanism of action of 4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide in various biological processes. Secondly, further investigations are required to determine the optimal dosage and delivery systems for 4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide in different therapeutic applications. Thirdly, more preclinical and clinical studies are needed to evaluate the safety and efficacy of 4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide in humans. Finally, the potential of 4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide as a lead compound for drug development needs to be explored further.

Synthesis Methods

The synthesis of 4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide involves the reaction of 5-cyclohexyl-1,3,4-thiadiazol-2-amine with 4-(acetylamino)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is purified by recrystallization to obtain 4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide in high yield and purity.

Scientific Research Applications

4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide has been studied extensively for its potential therapeutic applications. It has been reported to exhibit anticancer, anti-inflammatory, and antiviral activities. In cancer research, 4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, 4-(acetylamino)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide has been reported to have antiviral activity against influenza A virus.

properties

IUPAC Name

4-acetamido-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-11(22)18-14-9-7-12(8-10-14)15(23)19-17-21-20-16(24-17)13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3,(H,18,22)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYJJPRKOGBGPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.